molecular formula C15H22O5 B7778972 Astemisinin

Astemisinin

Numéro de catalogue: B7778972
Poids moléculaire: 282.33 g/mol
Clé InChI: BLUAFEHZUWYNDE-DKGJTOOQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Anti-Parasitic Applications

Artemisinin is primarily recognized for its efficacy against malaria, particularly in treating infections caused by Plasmodium falciparum. The World Health Organization (WHO) endorses artemisinin-based combination therapies (ACTs) as the frontline treatment for malaria due to their effectiveness against drug-resistant strains.

Clinical Trials and Efficacy

  • A systematic review identified 35 clinical studies focusing on artemisinin's anti-parasitic effects, with many demonstrating rapid clinical progress and high efficacy rates .
  • For instance, a head-to-head comparison of ACTs showed high efficacy rates: dihydroartemisinin-piperaquine (DHAPQ) demonstrated a 97.6% efficacy rate compared to other combinations .

Table 1: Efficacy of Different ACTs

Treatment CombinationEfficacy Rate (%)Study Reference
Dihydroartemisinin-Piperaquine97.6
Artemether-Lumefantrine95.5
Amodiaquine-Artesunate96.8

Anti-Tumor Properties

Recent research has expanded the scope of artemisinin to oncology, where it exhibits potential anti-cancer properties.

Case Study Insights

  • Clinical trials have highlighted the safety profile of artemisinin in cancer patients, showing minimal adverse effects while improving outcomes when used as an adjunct therapy .

Anti-Inflammatory Effects

Artemisinin also exhibits significant anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.

Research Findings

  • A review identified 12 studies focusing on the anti-inflammatory effects of artemisinin and its derivatives, indicating a potential role in managing diseases characterized by chronic inflammation .
  • The compound has been shown to modulate immune responses and reduce pro-inflammatory cytokine production, which could be advantageous in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Potential

Emerging evidence suggests that artemisinin may possess antiviral properties against several viruses.

Current Research Landscape

  • Eight studies have explored the antiviral effects of artemisinin, primarily focusing on its potential against HIV and hepatitis B virus (HBV) . However, most antiviral research remains in early clinical phases.
  • A need for more extensive phase II/III trials has been emphasized to confirm these findings and establish effective treatment protocols .

Safety Profile and Adverse Effects

The safety of artemisinin has been a crucial aspect of its application across various therapeutic areas.

Adverse Reactions

  • A comprehensive review indicated that out of 58 studies assessing safety, only one reported a Grade 3 adverse event related to artemisinin use. Most studies did not observe significant adverse reactions or necessitate treatment discontinuation .

Activité Biologique

Artemisinin, a sesquiterpene lactone derived from the sweet wormwood plant (Artemisia annua), is renowned for its potent antimalarial properties. Its biological activities extend beyond malaria treatment, demonstrating efficacy against various pathogens and potential therapeutic applications in cancer and other diseases. This article delves into the biological activity of artemisinin, supported by research findings, case studies, and data tables.

Artemisinin's antimalarial activity primarily stems from its unique peroxide structure, which is believed to generate reactive oxygen species (ROS) upon activation within the malaria parasite. This process disrupts the parasite's redox homeostasis and leads to cell death. The following mechanisms have been proposed:

  • Heme Targeting : Artemisinin is thought to interact with heme, a byproduct of hemoglobin digestion by the malaria parasite. This interaction leads to the formation of free radicals that alkylate and damage cellular components within the parasite .
  • Calcium Homeostasis : Artemisinin may also target PfATP6, a calcium ATPase in the parasite's membrane, disrupting calcium levels and contributing to its cytotoxic effects .
  • Antiviral Properties : In addition to its antimalarial effects, artemisinin exhibits antiviral activity against several viruses, including hepatitis B and C, HIV-1, and influenza .

Efficacy Against Malaria

Artemisinin-based combination therapies (ACTs) are now the standard treatment for malaria caused by Plasmodium falciparum and other species. The rapid action of artemisinin derivatives allows for quicker clearance of parasitemia compared to traditional antimalarial drugs . Key points include:

  • Rapid Parasite Clearance : Artemisinin clears parasitemia faster than other antimalarials, targeting both early and late stages of the parasite lifecycle .
  • Low Toxicity : Artemisinin and its derivatives are associated with low toxicity profiles, making them suitable for use in diverse populations, including children .

Case Studies

Several clinical studies have highlighted the effectiveness of artemisinin in various contexts:

  • Malaria Treatment in Pregnancy : A study indicated that first-trimester treatment with ACTs was associated with lower risks of adverse pregnancy outcomes compared to non-ACT treatments .
  • Anticancer Activity : Research has shown that artemisinin exhibits anticancer properties in vitro and in vivo. For instance, it has demonstrated efficacy against colorectal cancer cells by inducing apoptosis through ROS generation .

Adverse Effects

While generally safe, artemisinin can cause mild side effects such as gastrointestinal disturbances and dizziness. Serious adverse effects are rare but can include hypersensitivity reactions .

Data Table: Biological Activities of Artemisinin

Activity Type Target/Effect Reference
AntimalarialPlasmodium falciparum
AntiviralHepatitis B & C, HIV-1
AnticancerColorectal cancer
AntiparasiticSchistosoma spp.

Propriétés

IUPAC Name

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUAFEHZUWYNDE-DKGJTOOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-64-9
Record name (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astemisinin
Reactant of Route 2
Astemisinin
Reactant of Route 3
Astemisinin
Reactant of Route 4
Astemisinin
Reactant of Route 5
Astemisinin
Reactant of Route 6
Astemisinin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.